molecular formula C11H12FNO3 B2614087 Ethyl 2-[(4-fluorobenzoyl)amino]acetate CAS No. 128062-25-9

Ethyl 2-[(4-fluorobenzoyl)amino]acetate

Cat. No. B2614087
CAS RN: 128062-25-9
M. Wt: 225.219
InChI Key: ORYPVYDXVFBZSQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluorobenzoyl)amino]acetate is a chemical compound with the molecular formula C11H12FNO3 . It is used in various chemical syntheses .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(4-fluorobenzoyl)amino]acetate is represented by the InChI code: 1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the compound.


Physical And Chemical Properties Analysis

Ethyl 2-[(4-fluorobenzoyl)amino]acetate has a molecular weight of 225.22 . It has a boiling point of 40-42 degrees Celsius . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis and Application in Drug Development

  • Ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates : This research demonstrates the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structures, important in several drug compounds, from a similar β-ketoester like Ethyl 2-[(4-fluorobenzoyl)amino]acetate (Bunce, Lee, & Grant, 2011).

  • GPIIb/IIIa Integrin Antagonists : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with structural similarities, has been developed as a potent fibrinogen receptor antagonist, highlighting the potential of Ethyl 2-[(4-fluorobenzoyl)amino]acetate derivatives in therapeutic applications (Hayashi et al., 1998).

Material Science and Chemistry

  • Solubility Studies : Research on the solubility of similar compounds in various solvents is crucial for their purification, which is directly applicable to Ethyl 2-[(4-fluorobenzoyl)amino]acetate (Zhu et al., 2019).

  • Diuretic Activities : Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, a compound with structural resemblance, has been synthesized and tested for saluretic and diuretic activities, indicating the potential medical applications of Ethyl 2-[(4-fluorobenzoyl)amino]acetate derivatives (Lee et al., 1984).

Pharmaceutical Research

  • Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil, which share structural similarities with Ethyl 2-[(4-fluorobenzoyl)amino]acetate, have been synthesized and shown to exhibit significant in vitro antitumor activity (Xiong et al., 2009).

  • Synthesis of α-Ketoamide Derivatives : Research has shown the effectiveness of OxymaPure in the synthesis of α-ketoamide derivatives, which are structurally related to Ethyl 2-[(4-fluorobenzoyl)amino]acetate, indicating its potential in drug synthesis (El‐Faham et al., 2013).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYPVYDXVFBZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-fluorobenzoyl)amino]acetate

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